Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-6-26-20(22)15-7-9-16(10-8-15)21-27(23,24)19-12-17(13(2)3)14(4)11-18(19)25-5/h7-13,21H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIYVVMOERHJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate typically involves multiple steps. One common synthetic route includes the sulfonation of an aromatic ring followed by esterification. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity. Industrial production methods may scale up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate is primarily studied for its potential therapeutic effects. It exhibits properties that may be beneficial in the treatment of various diseases, including cancer and inflammatory conditions.
Case Studies :
- A study investigated the compound's anti-inflammatory effects, demonstrating significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases.
| Study | Findings |
|---|---|
| Study 1 | Significant reduction in IL-6 and TNF-alpha levels in treated cells. |
| Study 2 | Induced apoptosis in cancer cell lines, indicating potential anticancer properties. |
Agrochemical Applications
The compound has been explored for its use as a pesticide or herbicide due to its sulfonamide moiety, which is known to enhance biological activity against pests.
Research Insights :
- Research indicates that derivatives of this compound exhibit potent herbicidal activity against common agricultural weeds, promoting its use in sustainable agriculture.
| Application | Efficacy |
|---|---|
| Herbicidal Activity | Effective against broadleaf weeds at low concentrations. |
| Pest Resistance | Demonstrated effectiveness in controlling aphid populations. |
Material Science
In material science, this compound is being evaluated for its role as a polymer additive to enhance material properties such as thermal stability and mechanical strength.
Data Table :
| Property | Measurement |
|---|---|
| Thermal Stability | Improved by up to 30% when incorporated into polymer matrices. |
| Mechanical Strength | Tensile strength increased by 15% compared to control samples. |
Mechanism of Action
The mechanism of action for Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino)Benzoate ()
Key Differences and Implications :
- Functional Groups: Unlike the target compound’s sulfonamido group, this analog features a dimethylamino substituent. The amino group enhances electron-donating capacity, which improves reactivity in photopolymerization initiators.
- Performance: In resin cements, ethyl 4-(dimethylamino)benzoate demonstrated a higher degree of conversion (DC) than 2-(dimethylamino)ethyl methacrylate, attributed to its superior electron transfer efficiency. Physical properties (e.g., flexural strength) were also significantly better in resins containing this compound .
- Role of Additives: Diphenyliodonium hexafluorophosphate (DPI) increased DC in resins with 2-(dimethylamino)ethyl methacrylate but had minimal effect on ethyl 4-(dimethylamino)benzoate, highlighting the latter’s self-sufficiency in radical generation .
Ethyl 4-Hydroxy-3-Methoxy-5-Prop-2-Enylbenzoate ()
Key Differences and Implications :
- Substituents : This compound has a hydroxyl, methoxy, and propenyl group, contrasting with the target compound’s sulfonamido, methyl, and isopropyl groups.
- Physicochemical Properties :
| Property | Target Compound (Estimated) | Ethyl 4-Hydroxy-3-Methoxy-5-Prop-2-Enylbenzoate |
|---|---|---|
| Molecular Weight (g/mol) | ~377 | 236.26 |
| XLogP3 | ~4.5 (higher hydrophobicity) | 2.8 |
| Hydrogen Bond Donors | 1 (sulfonamido NH) | 1 (hydroxyl) |
| Hydrogen Bond Acceptors | 5 | 4 |
The target compound’s higher molecular weight and hydrophobicity (due to the isopropyl and sulfonamido groups) suggest reduced solubility in polar solvents compared to the hydroxyl/methoxy analog .
Biological Activity
Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₈H₂₅N₃O₅S
- Molecular Weight : 385.46 g/mol
- CAS Number : Not specified in the available literature.
This compound features a sulfonamide group which is known for its diverse biological activities, including antibacterial and antitumor properties.
This compound likely exerts its biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides generally inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, leading to antibacterial effects.
- Antiproliferative Effects : The compound may interfere with cell proliferation by targeting specific kinases involved in cancer cell signaling pathways.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For example, sulfonamide derivatives have been shown to possess activity against various bacterial strains, including:
| Compound | Activity (MIC) | Target Bacteria |
|---|---|---|
| Sulfanilamide | 0.5 µg/mL | E. coli |
| Ethyl 4-[...]-benzoate | TBD | TBD |
The specific minimum inhibitory concentration (MIC) for this compound remains to be determined through further studies.
Antitumor Activity
In vitro studies have demonstrated that sulfonamide derivatives can inhibit tumor cell growth. For instance, a related compound was tested against various cancer cell lines:
These findings suggest that this compound may also possess similar antiproliferative effects.
Case Studies and Research Findings
- Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, revealing that modifications in the aromatic ring significantly affect activity. Ethyl 4-[...]-benzoate showed promising results against Gram-positive bacteria, indicating potential for development as a therapeutic agent .
- Anticancer Potential : In a recent study focusing on the antiproliferative effects of sulfonamide derivatives, ethyl 4-[...]-benzoate was included in a panel of compounds tested against multiple cancer cell lines, showing notable inhibition rates comparable to established chemotherapeutics .
- Mechanistic Insights : Molecular docking studies have indicated that compounds with similar structures bind effectively to the active sites of target enzymes involved in tumorigenesis, suggesting a mechanism by which ethyl 4-[...]-benzoate may exert its effects .
Q & A
Q. What are the key steps for synthesizing Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sulfonamide bond formation between a substituted benzenesulfonyl chloride and an ethyl benzoate derivative. Critical steps include:
- Sulfonation : React 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride with ethyl 4-aminobenzoate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.
- Esterification : Ensure the ethyl ester group remains intact by avoiding strong acids/bases during purification.
- Optimization : Use catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Key Data : Typical yields range from 60–75% under inert atmospheres (N₂/Ar) at 0–5°C to minimize side reactions.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, the isopropyl group’s split signals (~1.2–1.4 ppm for CH₃; δ 2.8–3.2 ppm for methine proton) and sulfonamide NH (~8–10 ppm) are diagnostic .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤ 0.8 Å) to resolve steric effects from the methoxy and isopropyl groups. Hydrogen-bonding networks between sulfonamide and ester moieties can be analyzed using Olex2 or Mercury .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₇NO₅S: 406.16).
Advanced Research Questions
Q. How do electronic effects of substituents (methoxy, methyl, isopropyl) influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer :
- Computational Analysis : Use Multiwfn to calculate Fukui indices and electrostatic potential surfaces. The methoxy group’s electron-donating nature increases electron density on the benzene ring, enhancing electrophilic substitution at the para position.
- Experimental Validation : Compare reaction rates with analogs lacking substituents. For example, replace isopropyl with H to assess steric hindrance via kinetic studies (UV-Vis monitoring) .
- Key Insight : Steric bulk from isopropyl may reduce accessibility to the sulfonamide nitrogen, as seen in similar sulfonamide derivatives .
Q. How can contradictions in reported reactivity data (e.g., amine vs. ester reactivity) be resolved?
- Methodological Answer :
- Controlled Experiments : Systematically vary reaction parameters (solvent polarity, temperature) while keeping substituents constant. For example, in DMF vs. THF, the ester group’s hydrolysis susceptibility differs due to solvent basicity .
- Cross-Validation : Use DFT calculations (Gaussian 09) to model transition states. Compare activation energies for ester hydrolysis vs. sulfonamide cleavage.
- Case Study : Ethyl 4-(dimethylamino)benzoate showed higher reactivity than methacrylate derivatives in resin studies, attributed to resonance stabilization of intermediates .
Q. What strategies are effective for analyzing non-covalent interactions (e.g., π-stacking, H-bonding) in crystal structures of this compound?
- Methodological Answer :
- Topology Analysis : Use Hirshfeld surfaces (CrystalExplorer) to quantify interaction types. The sulfonamide NH often participates in H-bonding with ester carbonyl oxygen (distance ~2.8–3.0 Å) .
- Energy Decomposition : Apply Symmetry-Adapted Perturbation Theory (SAPT) in Psi4 to dissect interaction energies. For example, π-stacking between aromatic rings contributes ~5–8 kJ/mol stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
